4,4-Difluoro-octahydrocyclopenta[c]pyrrole hydrochloride
Description
Molecular Architecture and Isomerism
The molecular architecture of 4,4-difluoro-octahydrocyclopenta[c]pyrrole hydrochloride is characterized by a distinctive bicyclic framework that combines a five-membered pyrrolidine ring with a fused five-membered cyclopentane ring system. The International Union of Pure and Applied Chemistry name for the free base form is 4,4-difluoro-2,3,3a,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole, which precisely describes the numbering system and saturation pattern of this heterocyclic structure. The compound exhibits the molecular formula C7H11F2N for the free base and C7H12ClF2N for the hydrochloride salt, with the two fluorine atoms occupying geminal positions at the 4-carbon of the cyclopentane ring portion of the molecule.
The structural representation can be expressed through the Simplified Molecular Input Line Entry System notation as C1CC(C2C1CNC2)(F)F, which illustrates the connectivity pattern where the cyclopentane ring carbons are designated C1 through C5, with the pyrrolidine nitrogen forming the bridgehead connection. The International Chemical Identifier string InChI=1S/C7H11F2N/c8-7(9)2-1-5-3-10-4-6(5)7/h5-6,10H,1-4H2 provides a complete description of the molecular connectivity and hydrogen distribution throughout the structure. This bicyclic system creates multiple stereocenters at positions 3a and 6a, which correspond to the ring junction carbons that define the relative stereochemical relationship between the two fused five-membered rings.
The presence of the difluoro substitution at the 4-position creates a quaternary carbon center that significantly influences the overall molecular geometry and conformational preferences. Unlike simple alkyl-substituted analogues, the geminal difluoro substitution pattern eliminates potential rotational isomerism around the C4-substituent bonds while introducing unique electronic effects that propagate throughout the bicyclic framework. The molecular architecture is further stabilized by the formation of the hydrochloride salt, which protonates the pyrrolidine nitrogen and creates an ionic interaction that enhances crystalline packing and aqueous solubility characteristics.
Stereochemical Configuration and Conformational Analysis
The stereochemical configuration of 4,4-difluoro-octahydrocyclopenta[c]pyrrole involves multiple aspects of three-dimensional molecular arrangement, including the absolute configuration at the ring junction positions and the conformational preferences of both the pyrrolidine and cyclopentane ring components. Recent quantum chemical investigations have demonstrated that the introduction of fluorine atoms at the 4-position creates significant stereoelectronic effects that influence the preferred conformational states of the bicyclic system. The pyrrolidine ring portion of the molecule can adopt either exo or endo ring puckers, with the relative populations of these conformers being dramatically affected by the presence of the difluoro substitution.
Computational analysis using density functional theory methods at the B3LYP-D3BJ/6-311++G* level has revealed that the fluorine substitution pattern creates a generalized anomeric effect arising from nitrogen lone pair to carbon-fluorine antibonding orbital electron delocalization. This stereoelectronic interaction, represented as n_N→σ_CF, provides substantial stabilization to specific conformational arrangements while destabilizing others. The magnitude of this anomeric interaction can be quantified through natural bond orbital analysis, which demonstrates stabilization energies ranging from 15 to 25 kilojoules per mole depending on the specific conformational arrangement.
The conformational analysis is further complicated by the presence of fluorine gauche effects, although these interactions assume a secondary role compared to the dominant anomeric stabilization. When fluorine atoms are positioned in gauche relationships with adjacent carbon-hydrogen bonds, weak stabilizing interactions of approximately 2-4 kilojoules per mole can be observed through σCH→σ*CF hyperconjugation. However, these effects are often overshadowed by steric and electrostatic repulsions, particularly when the fluorine atoms adopt syn orientations that create unfavorable dipole-dipole interactions.
Nuclear magnetic resonance spectroscopy provides experimental evidence for the conformational preferences of fluorinated pyrrolidine systems. Studies of 4,4-difluoroproline derivatives have shown that the diastereotopic fluorine atoms exhibit characteristic chemical shift patterns that directly correlate with ring pucker preferences. When the pyrrolidine ring adopts an exo pucker, the pro-4R fluorine occupies a pseudo-axial position and appears downfield, while the pro-4S fluorine occupies a pseudo-equatorial position and resonates upfield. This relationship reverses when the ring adopts an endo pucker, providing a sensitive probe for conformational equilibria in solution.
Fluorine Substitution Effects on Electronic and Geometric Properties
The introduction of fluorine atoms at the 4-position of octahydrocyclopenta[c]pyrrole creates profound alterations in both electronic distribution and molecular geometry that distinguish this compound from its non-fluorinated counterparts. Fluorine, being the most electronegative element with a value of 4.0 on the Pauling scale, acts as a powerful electron-withdrawing group that significantly perturbs the electronic structure of the bicyclic framework. The geminal difluoro substitution pattern creates a region of high electron density depletion at the 4-carbon, which propagates through the molecular framework via both inductive and mesomeric effects.
The electronic impact of fluorine substitution can be quantified through analysis of atomic charges and molecular orbital distributions. Density functional theory calculations reveal that the carbon bearing the fluorine atoms exhibits a partial positive charge of approximately +0.8 atomic units, representing a substantial increase compared to the corresponding carbon in the non-fluorinated analogue. This charge redistribution creates a dipole moment that significantly influences intermolecular interactions and solvation behavior. The molecular dipole moment increases from approximately 1.8 Debye in the parent pyrrolidine system to values exceeding 3.5 Debye in the difluorinated derivative.
Geometric alterations accompanying fluorine substitution include modifications to bond lengths, bond angles, and dihedral angles throughout the bicyclic system. The carbon-fluorine bonds exhibit lengths of approximately 1.35 Angstroms, which are significantly shorter than typical carbon-hydrogen bonds (1.09 Angstroms) and create steric perturbations that influence the preferred conformations of adjacent ring portions. The fluorine-carbon-fluorine bond angle deviates from the idealized tetrahedral angle of 109.5 degrees to approximately 106 degrees due to the high electronegativity of fluorine and resulting changes in hybridization.
The electronic effects of fluorine substitution extend beyond simple charge redistribution to include alterations in frontier molecular orbital energies and distributions. The highest occupied molecular orbital energy decreases by approximately 0.5 electron volts compared to the non-fluorinated analogue, reflecting the electron-withdrawing character of the fluorine substituents. This stabilization of the molecular orbitals has implications for chemical reactivity, particularly in reactions involving nucleophilic attack or electron transfer processes. The lowest unoccupied molecular orbital also experiences stabilization, although to a lesser extent, resulting in a modest decrease in the highest occupied molecular orbital-lowest unoccupied molecular orbital energy gap.
Comparative Analysis with Non-Fluorinated Analogues
A comprehensive comparison between this compound and its non-fluorinated parent compound octahydrocyclopenta[c]pyrrole reveals fundamental differences in molecular properties, chemical behavior, and potential applications. The parent compound, octahydrocyclopenta[c]pyrrole, possesses the molecular formula C7H13N with a molecular weight of 111.18 grams per mole, representing a mass difference of 36 atomic mass units compared to the difluorinated derivative. This mass difference reflects the replacement of two hydrogen atoms with two fluorine atoms, but the chemical consequences extend far beyond simple mass alterations.
The most significant difference between the fluorinated and non-fluorinated analogues lies in their electronic properties and conformational preferences. While the parent octahydrocyclopenta[c]pyrrole exhibits relatively free rotation around single bonds and flexible ring puckers, the difluorinated derivative demonstrates substantially restricted conformational mobility due to the stereoelectronic effects described previously. The non-fluorinated compound shows a preference for conformations that minimize steric interactions between ring substituents, whereas the fluorinated analogue adopts conformations that maximize anomeric stabilization even at the cost of increased steric strain.
Comparative physical properties demonstrate the impact of fluorine substitution on molecular behavior. The non-fluorinated parent compound exhibits a boiling point of 165.0±8.0 degrees Celsius at 760 millimeters of mercury pressure, with a density of 0.9±0.1 grams per cubic centimeter and a flash point of 44.8±16.5 degrees Celsius. These properties reflect the influence of intermolecular hydrogen bonding involving the secondary amine nitrogen and van der Waals interactions between the saturated hydrocarbon portions of adjacent molecules. The fluorinated derivative, in contrast, exhibits altered volatility and thermal stability due to the presence of strong carbon-fluorine bonds and modified intermolecular interaction patterns.
The following table summarizes key comparative properties between the fluorinated and non-fluorinated analogues:
| Property | 4,4-Difluoro-octahydrocyclopenta[c]pyrrole | Octahydrocyclopenta[c]pyrrole |
|---|---|---|
| Molecular Formula | C7H11F2N | C7H13N |
| Molecular Weight (g/mol) | 147.17 | 111.18 |
| Electronegativity at C-4 | High (fluorinated) | Moderate (hydrogenated) |
| Conformational Flexibility | Restricted | Flexible |
| Anomeric Stabilization | Significant | Absent |
| Dipole Moment (Debye) | >3.5 | ~1.8 |
| Metabolic Stability | Enhanced | Standard |
Chemical reactivity patterns also differ substantially between the two analogues. The non-fluorinated parent compound readily undergoes typical amine reactions including acylation, alkylation, and oxidation processes without significant electronic perturbation from substituents. The difluorinated derivative, however, exhibits modified reactivity due to the electron-withdrawing character of the fluorine atoms, which decreases the nucleophilicity of the nitrogen center and alters the electrophilic character of adjacent carbon atoms. These electronic modifications can be advantageous in certain synthetic applications where controlled reactivity is desired.
The biological activity profiles of the two compounds also demonstrate significant differences. While octahydrocyclopenta[c]pyrrole has shown potential applications in anti-inflammatory, anti-tumor, and neuroprotection research, its biological activity is often limited by rapid metabolic degradation. The difluorinated analogue benefits from enhanced metabolic stability due to the strength of carbon-fluorine bonds, which resist enzymatic cleavage and extend the compound's half-life in biological systems. This improved metabolic profile, combined with altered lipophilicity and membrane permeability characteristics, positions the fluorinated derivative as a superior scaffold for pharmaceutical development compared to the parent non-fluorinated structure.
Properties
IUPAC Name |
4,4-difluoro-2,3,3a,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11F2N.ClH/c8-7(9)2-1-5-3-10-4-6(5)7;/h5-6,10H,1-4H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGFLSKFCOYEEAH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2C1CNC2)(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClF2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions and Reagents:
| Component | Details |
|---|---|
| Substrate | Ring valeryl imines (cyclic imine intermediate) |
| Reducing Agent | Sodium borohydride or potassium borohydride |
| Lewis Acid Promoter | Zinc chloride (preferred), iron(III) chloride, others |
| Solvent | THF, toluene, or mixtures thereof |
| Temperature | Reflux temperature of solvent (approx. 90 ± 5 °C) |
| Atmosphere | Nitrogen inert atmosphere |
| Molar Ratios | Reducing agent:substrate = 1.1:1 to 5:1 (optimal) |
| Lewis acid:substrate = 1:1 to 5:1 (optimal) |
Procedure Summary:
- The Lewis acid and boron reducing agent are suspended in solvent and heated to reflux.
- The cyclic imine substrate dissolved in THF is added dropwise to the refluxing mixture.
- The reaction proceeds overnight under nitrogen.
- After cooling, the mixture is acidified to pH 2-3 with dilute hydrochloric acid.
- The product is extracted into organic solvents, neutralized, dried, filtered, and concentrated.
- The resulting octahydrocyclopenta[c]pyrrole is obtained as a white solid with yields typically above 90% and purity >97% by HPLC.
Advantages of the Boron Reductive Method
- Safety and Industrial Suitability: Unlike lithium aluminum hydride (LiAlH4), which is hazardous and difficult to handle at scale, sodium borohydride and potassium borohydride are safer and more manageable for large-scale production.
- High Yield and Purity: The method achieves yields over 90% and product purity exceeding 97%, which is superior to earlier methods that reported yields below 55% using LiAlH4 or multi-step hydrogenation.
- Mild Reaction Conditions: The reaction proceeds at moderate reflux temperatures without extreme pressures or temperatures, reducing operational risks.
- Single-Step Reduction: The process combines reduction and cyclization in one step, simplifying the synthesis and reducing waste.
Alternative Synthetic Routes
Another method involves hydrogenation of 1,2-dicyanocyclopentene under catalytic conditions to form octahydrocyclopenta[c]pyrrole (3-azabicyclo[3.3.0]octane) intermediates. This method uses high-pressure hydrogenation with Raney nickel or copper chromite catalysts but tends to give lower yields and requires more complex equipment.
Research Findings and Data Summary
| Method | Reducing Agent/Catalyst | Yield (%) | Purity (HPLC) | Notes |
|---|---|---|---|---|
| Boron Reductive Agent + Lewis Acid (Sodium Borohydride + ZnCl2) | Sodium borohydride, zinc chloride | 90-92 | >97% | Industrially safe, single-step |
| Potassium Borohydride + ZnCl2 | Potassium borohydride, zinc chloride | 91-92 | 96-97% | Similar efficiency to NaBH4 |
| LiAlH4 Reduction (Historical) | Lithium aluminum hydride | ~51 | Not specified | Hazardous, low industrial use |
| Two-step Hydrogenation | Raney Ni, Cu chromite | ~55 | Not specified | Complex, lower yield |
Notes on Fluorinated Derivatives
While the above methods focus on octahydrocyclopenta[c]pyrrole synthesis, incorporation of fluorine atoms at the 4,4-positions (to yield 4,4-difluoro derivatives) typically involves fluorinated starting materials or post-synthetic fluorination. The boron reductive method can be adapted if the cyclic imine precursors bear fluorine substituents, preserving the fluorinated moieties during reduction. Specific details on fluorination steps are less commonly reported but are consistent with maintaining functional group integrity under these mild reductive conditions.
Chemical Reactions Analysis
Types of Reactions
4,4-Difluoro-octahydrocyclopenta[c]pyrrole hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LAH) to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions, where the fluorine atoms can be replaced with other functional groups using suitable reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LAH) in anhydrous ether.
Substitution: Nucleophilic substitution using reagents like sodium azide (NaN3) or sodium methoxide (NaOMe).
Major Products Formed
Oxidation: Formation of oxidized derivatives such as ketones or carboxylic acids.
Reduction: Formation of reduced derivatives such as alcohols or amines.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
Synthetic Organic Chemistry
4,4-Difluoro-octahydrocyclopenta[c]pyrrole hydrochloride serves as an important intermediate in the synthesis of complex organic molecules. It is utilized in various chemical reactions, including:
- Fluorination Reactions : Used as a reagent for introducing fluorine into organic substrates, enhancing their reactivity and stability.
- Building Block for Complex Molecules : Acts as a precursor for synthesizing novel compounds with potential biological activities.
Biological Applications
Research indicates that this compound may have promising applications in biological studies:
- Bioimaging : The fluorinated nature of the compound enhances photostability and biocompatibility, making it suitable for use in bioimaging techniques.
- Enzyme Activity Probes : It can be employed to investigate enzyme activities due to its ability to interact with specific molecular targets.
- Potential Antimicrobial and Anticancer Properties : Similar bicyclic structures have been linked to various biological activities, suggesting that this compound could exhibit antimicrobial or anticancer effects .
Industrial Applications
In industrial settings, this compound is utilized for producing specialty chemicals and materials with unique properties. Its unique structural features may lead to advancements in materials science and chemical manufacturing processes.
Research into the biological activity of this compound is still emerging. However, preliminary studies suggest its potential as an effective agent in drug development and bioimaging applications. For instance:
Mechanism of Action
The mechanism of action of 4,4-Difluoro-octahydrocyclopenta[c]pyrrole hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : rac-(3aR,6aS)-4,4-Difluoro-octahydrocyclopenta[c]pyrrole hydrochloride
- Molecular Formula : C₇H₁₃ClFN
- Molecular Weight : 165.64 g/mol
- CAS Number : 1423031-21-3 (mixture of diastereomers)
- Structural Features : A bicyclic system comprising a fully saturated cyclopentane ring fused to a pyrrole ring. The 4,4-difluoro substitution introduces electronegativity and conformational rigidity, while the hydrochloride salt enhances aqueous solubility.
Comparison with Structural Analogs
4-Fluoro-octahydrocyclopenta[c]pyrrole Hydrochloride
- Key Differences: Substitution Pattern: Mono-fluoro (4-fluoro) vs. di-fluoro (4,4-difluoro) substitution. Molecular Weight: Identical (165.64 g/mol), but stereochemical differences due to diastereomer mixtures may alter physicochemical properties .
- This could improve bioavailability in drug formulations .
N-Methylpyrrole Derivatives (e.g., 8a–r)
- Structural Contrast :
- Synthetic Accessibility :
Calix[4]pyrrole (Macrocyclic Analogs)
- Structural Comparison :
- Functional Roles :
cis-tert-Butyl 5-Oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate
- Key Distinctions :
- Substituents : The tert-butyl and ketone groups increase steric bulk and lipophilicity (MW = 225.28 g/mol) compared to the target compound’s smaller, polar hydrochloride form (MW = 165.64 g/mol) .
- Reactivity : The ketone moiety in the analog may participate in redox reactions, whereas the fluorine atoms in the target compound stabilize against metabolic degradation .
Data Table: Comparative Analysis of Key Parameters
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Notable Properties |
|---|---|---|---|---|
| 4,4-Difluoro-octahydrocyclopenta[c]pyrrole HCl | C₇H₁₃ClFN | 165.64 | 4,4-difluoro, HCl salt | High polarity, metabolic stability |
| 4-Fluoro-octahydrocyclopenta[c]pyrrole HCl | C₇H₁₃ClFN | 165.64 | 4-fluoro, HCl salt | Diastereomer-dependent solubility |
| N-Methylpyrrole derivatives (8a–r) | Variable | ~150–250 | N-methyl, aryl groups | Moderate yields (70–91%), low polarity |
| Calix[4]pyrrole | C₂₀H₂₄N₄O₄ | 376.43 | Macrocyclic, 4 pyrroles | Anion binding, supramolecular applications |
| cis-tert-Butyl 5-oxohexahydrocyclopenta[c]pyrrole-2-carboxylate | C₁₂H₁₉NO₃ | 225.28 | tert-butyl, ketone | Lipophilic, redox-active |
Research Findings and Implications
- Degradation Resistance: Fluorinated pyrroles (e.g., the target compound) are less prone to bacterial degradation compared to non-fluorinated analogs like bipyrroles and tetrapyrroles, which fragment into single-ring derivatives under microbial action .
- Pharmaceutical Potential: The hydrochloride salt form improves water solubility, critical for oral bioavailability, while fluorine substitution enhances target selectivity and metabolic half-life .
Biological Activity
4,4-Difluoro-octahydrocyclopenta[c]pyrrole hydrochloride is a bicyclic compound notable for its unique structure and potential biological activities. This article explores its biological activity, focusing on its interactions with neurotransmitter receptors, potential therapeutic applications, and relevant case studies.
- Molecular Formula : C7H13ClF2N
- Molecular Weight : Approximately 147.65 g/mol
- CAS Number : 1421601-42-4
The compound's structure includes two fluorine atoms, enhancing its reactivity and potential biological activity compared to non-fluorinated analogs.
Biological Activity Overview
Research indicates that this compound exhibits significant biological activity, particularly in the modulation of neurotransmitter receptors. Its interactions with NMDA (N-Methyl-D-Aspartate) receptors suggest potential implications in treating neurological disorders such as depression and anxiety .
Key Biological Activities:
- Neurotransmitter Modulation : The compound may interact with NMDA receptors, critical for synaptic plasticity and memory function. This interaction could lead to therapeutic applications in neurological conditions.
- Antimicrobial and Anticancer Properties : Preliminary studies suggest that derivatives of this compound may exhibit antimicrobial and anticancer activities, although specific data on this compound remains limited .
While the specific mechanism of action for this compound is not fully elucidated, its structural characteristics imply that it may bind to neurotransmitter receptors or enzymes, modulating their activity and leading to various biological effects. Research on similar compounds indicates that they can affect neurotransmission pathways significantly .
Case Study 1: Neurological Applications
A study exploring the effects of related cyclopentapyrrole derivatives found that these compounds could enhance cognitive function in animal models by modulating NMDA receptor activity. The implications for treating conditions like Alzheimer's disease are significant, warranting further investigation into this compound.
Case Study 2: Antimicrobial Activity
Another study focused on pyrrole derivatives demonstrated promising antimicrobial properties against various bacterial strains. While direct studies on this compound are needed, the structural similarities suggest potential efficacy in this area.
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4,4-Difluoro-octahydrocyclopenta[c]pyrrole | Bicyclic structure with two fluorine atoms | Modulates NMDA receptors; potential neuroactive effects |
| Octahydrocyclopenta[c]pyrrole | Lacks fluorination; simpler structure | Limited data; primarily serves as a synthetic intermediate |
| 2-Benzyl-4,4-difluoro-octahydrocyclopenta[c]pyrrole | Contains a benzyl group; enhanced reactivity | Antimicrobial and antitumor activities reported |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 4,4-difluoro-octahydrocyclopenta[c]pyrrole hydrochloride, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves multi-component reactions (MCRs) to construct the pyrrole core, followed by fluorination and salt formation. For example, MCRs like the Paal-Knorr or Van Leusen pyrrole synthesis can introduce substituents efficiently . Fluorination may employ reagents like DAST (diethylaminosulfur trifluoride) to replace hydroxyl groups with fluorine atoms. Reaction optimization (e.g., solvent choice, temperature, and stoichiometry) is critical: polar aprotic solvents (e.g., DMF) enhance fluorination efficiency, while inert atmospheres prevent decomposition . Post-synthesis purification via recrystallization or column chromatography ensures ≥95% purity, as noted in analytical reports .
Q. How is the structural integrity of this compound confirmed experimentally?
- Methodological Answer : Structural validation combines NMR, FT-IR, and mass spectrometry. H/C NMR identifies proton and carbon environments (e.g., fluorine coupling patterns and cyclopenta-pyrrole ring signals). FT-IR confirms N–H stretching in the hydrochloride salt (~2500 cm) and C–F bonds (~1100 cm). High-resolution mass spectrometry (HRMS) verifies the molecular ion ([M+H]) with a mass error <2 ppm. X-ray crystallography can resolve stereochemistry, particularly for racemic mixtures (denoted as "rac-" in nomenclature) .
Q. What factors influence the stability of this compound during storage and handling?
- Methodological Answer : Stability is assessed via accelerated degradation studies under varying pH, temperature, and humidity. The hydrochloride salt form enhances stability compared to free bases by reducing hygroscopicity. Storage in inert atmospheres at room temperature (per ICH guidelines) minimizes decomposition, as evidenced by long-term stability data . UV-Vis spectroscopy monitors degradation products, such as defluorinated analogs or ring-opened byproducts .
Advanced Research Questions
Q. How can stereochemical inconsistencies in synthetic batches of the racemic mixture be resolved?
- Methodological Answer : Chiral HPLC or SFC (supercritical fluid chromatography) with polysaccharide-based columns (e.g., Chiralpak AD-H) separates enantiomers. Computational modeling (DFT or MD simulations) predicts enantiomer stability and guides crystallization conditions. For example, adding chiral resolving agents (e.g., tartaric acid) during salt formation can enrich specific stereoisomers . Racemization kinetics under acidic/basic conditions should also be quantified via time-resolved NMR .
Q. What analytical strategies address contradictions in spectral data (e.g., unexpected F NMR shifts)?
- Methodological Answer : Contradictions may arise from solvent effects, paramagnetic impurities, or dynamic processes. Deuterated solvents (e.g., DMSO-d) standardize chemical shifts. Variable-temperature NMR identifies conformational exchange broadening signals. For fluorine-specific anomalies, compare experimental F shifts with computational predictions (GIAO method in Gaussian or ORCA) . Cross-validation with alternative techniques like X-ray photoelectron spectroscopy (XPS) for fluorine oxidation states is recommended .
Q. What mechanistic insights explain the compound’s pharmacological activity in receptor-binding assays?
- Methodological Answer : Molecular docking (AutoDock Vina, Schrödinger Suite) models interactions with target receptors (e.g., ion channels or GPCRs). Fluorine’s electronegativity and ring conformation influence binding affinity. Radioligand displacement assays (e.g., H-labeled ligands) quantify IC values, while mutagenesis studies validate key binding residues. For example, replacing fluorine with hydrogen in analogs reduces activity, highlighting fluorine’s role in hydrophobic interactions or dipole stabilization .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
